molecular formula C8H9BrFNO B15242696 (1S)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol

(1S)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol

Cat. No.: B15242696
M. Wt: 234.07 g/mol
InChI Key: OOYXYCPMBGDRAZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and fluorine substituents on the aromatic ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. The reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. Biocatalysis offers advantages such as high enantioselectivity, mild reaction conditions, and reduced environmental impact. Whole-cell biocatalysts or isolated enzymes can be used to convert precursors into the desired chiral compound efficiently .

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Amino-1-

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(1S)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

OOYXYCPMBGDRAZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@@H](CN)O

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CN)O

Origin of Product

United States

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